4-{[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core, a nitrophenyl group, and a cyclohexylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions to form different oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups at the nitrophenyl position .
Scientific Research Applications
4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism by which 4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one exerts its effects involves interactions with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, while the pyrazolone core may participate in redox reactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with similar structural features but different reactivity and applications.
Aniline Derivatives: Compounds with a similar aromatic amine structure but lacking the pyrazolone core.
Uniqueness
4-[((E)-1-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its combination of a pyrazolone core, nitrophenyl group, and cyclohexylamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C25H29N5O3 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
4-[[2-[cyclohexyl(methyl)amino]-5-nitrophenyl]methylideneamino]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C25H29N5O3/c1-18-24(25(31)29(28(18)3)21-12-8-5-9-13-21)26-17-19-16-22(30(32)33)14-15-23(19)27(2)20-10-6-4-7-11-20/h5,8-9,12-17,20H,4,6-7,10-11H2,1-3H3 |
InChI Key |
IVDHWBWPVMSZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(C=CC(=C3)[N+](=O)[O-])N(C)C4CCCCC4 |
Origin of Product |
United States |
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